N-lauroyl-D-erythro-sphingosyl phosphoethanolamine (C17 base)

Description

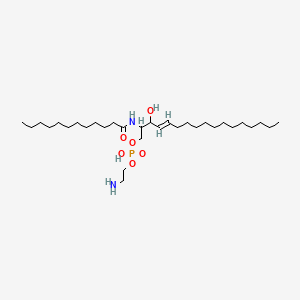

N-lauroyl-D-erythro-sphingosyl phosphoethanolamine (C17 base) is a synthetic sphingolipid characterized by a C17 sphingoid backbone in the D-erythro configuration, a lauroyl (C12:0) fatty acid chain linked via an amide bond, and a phosphoethanolamine head group. This compound (CAS: 1246303-21-8) is widely utilized as an internal standard in lipidomics due to its stability and predictable chromatographic behavior . It is critical for quantifying sphingolipids like ceramide phosphoethanolamine (CerPE) in microbial studies, particularly in Bacteroides thetaiotaomicron, where sphingolipids play roles in host-microbe interactions . Its structural uniqueness—combining a medium-chain fatty acid with an unsaturated C17 base—distinguishes it from other sphingolipids in both eukaryotic and prokaryotic systems.

Properties

Molecular Formula |

C31H63N2O6P |

|---|---|

Molecular Weight |

590.8 g/mol |

IUPAC Name |

2-aminoethyl [(E)-2-(dodecanoylamino)-3-hydroxyheptadec-4-enyl] hydrogen phosphate |

InChI |

InChI=1S/C31H63N2O6P/c1-3-5-7-9-11-13-14-15-17-18-20-22-24-30(34)29(28-39-40(36,37)38-27-26-32)33-31(35)25-23-21-19-16-12-10-8-6-4-2/h22,24,29-30,34H,3-21,23,25-28,32H2,1-2H3,(H,33,35)(H,36,37)/b24-22+ |

InChI Key |

ZIEWVPJUBVRCAL-ZNTNEXAZSA-N |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/C(C(COP(=O)(O)OCCN)NC(=O)CCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCC=CC(C(COP(=O)(O)OCCN)NC(=O)CCCCCCCCCCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-lauroyl-D-erythro-sphingosyl phosphoethanolamine involves the following steps:

Sphingosine Derivatization: Sphingosine is first reacted with lauric acid to form N-lauroyl sphingosine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes:

Raw Material Preparation: High-purity sphingosine and lauric acid are prepared.

Reaction Optimization: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield.

Purification: The final product is purified using chromatographic techniques to achieve high purity.

Chemical Reactions Analysis

SMS (Sphingomyelin Synthase) Activity Assay

N-lauroyl-D-erythro-sphingosyl phosphoethanolamine (C17 base) serves as a substrate analog in assays measuring sphingomyelin synthase (SMS) activity. In this reaction:

-

Substrates : Phosphatidylcholine (PC) and fluorescently labeled ceramide (NBD-Ceramide) compete with the compound.

-

Conditions :

-

Product : Sphingomyelin (SM) or modified analogs, detected via thin-layer chromatography (TLC) with chloroform/methanol/20% NH₄OH (14:6:1) as the mobile phase .

Key Data Table: SMS Assay Parameters

| Parameter | Value/Description |

|---|---|

| Reaction Volume | 600 µl |

| Protein Load | 50 µg |

| Detection Method | Fluorescence (TLC, UV visualization) |

| Quantification | NIH Image software analysis |

Role as an Internal Standard

The compound is widely used as an internal standard for lipid extraction and quantification due to its synthetic origin and structural stability:

-

Extraction Methods :

-

HPLC-MS Analysis :

Key Data Table: HPLC-MS Parameters

| Parameter | Value/Description |

|---|---|

| Flow Rate | 0.6 mL/min |

| Run Time | 9.65 min |

| Ionization Mode | Positive ESI |

| Quantitation | MRM transitions optimized via MassHunter |

Hydrolysis and Stability

-

Hydrolysis : The phosphoethanolamine head group is susceptible to alkaline hydrolysis, requiring storage at -20°C to prevent degradation .

-

Solubility : Insoluble in aqueous buffers but forms stable micelles in chloroform/methanol mixtures .

Synthetic Pathway

The compound is synthesized via:

-

Acylation : C17 sphingosine (d17:1/12:0) is acylated with lauroyl chloride.

-

Phosphorylation : The hydroxyl group at position 1 is phosphorylated with phosphoethanolamine .

Structural Validation

-

NMR : Proton NMR confirms the presence of characteristic peaks for the lauroyl chain (δ 0.88 ppm, triplet) and sphingoid backbone (δ 5.35 ppm, doublet for C4-5 trans double bond) .

Role in Ceramide Phosphoethanolamine (CerPE) Quantification

In Bacteroides thetaiotaomicron, the compound acts as a calibration standard for CerPE quantification, leveraging its structural similarity to bacterial sphingolipids .

Scientific Research Applications

N-lauroyl-D-erythro-sphingosyl phosphoethanolamine is used in various scientific research applications:

Chemistry: As a standard for lipid extraction and quantification in analytical chemistry.

Biology: Studying the role of sphingolipids in cellular processes and membrane structure.

Medicine: Investigating its potential therapeutic effects in diseases related to sphingolipid metabolism.

Industry: Used in the formulation of specialized lipid-based products.

Mechanism of Action

The mechanism of action of N-lauroyl-D-erythro-sphingosyl phosphoethanolamine involves its interaction with cellular membranes and signaling pathways. It can modulate membrane fluidity and participate in signaling cascades that regulate cell growth, differentiation, and apoptosis. The compound targets specific sphingolipid-binding proteins and enzymes involved in sphingolipid metabolism .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The following table summarizes structural and functional distinctions between N-lauroyl-D-erythro-sphingosyl phosphoethanolamine (C17 base) and related sphingolipids:

Functional Implications

Acyl Chain Length and Saturation

- The lauroyl (C12) chain in the C17 base enhances solubility in organic solvents, making it ideal for lipid extraction protocols (e.g., Bligh-Dyer method) . In contrast, P. gingivalis PE DHC contains a 3-hydroxy iso-branched C17 acyl chain, which increases membrane rigidity and resistance to host antimicrobial peptides .

- Longer acyl chains (e.g., lignoceroyl, C24) in other derivatives promote integration into lipid rafts, influencing membrane curvature and signaling .

Sphingoid Base Modifications

- The unsaturated C17 base in the target compound contrasts with the saturated, iso-branched sphinganine in P. gingivalis. This difference affects interactions with enzymes like phosphoethanolamine transferases (e.g., EptA), which modify lipid A in pathogens like Neisseria gonorrhoeae to evade immune detection .

- The D-erythro configuration is critical for mimicking eukaryotic sphingolipids, whereas bacterial sphingoid bases often lack stereospecificity .

Head Group Variations

- While all listed compounds share a phosphoethanolamine head group, substitutions (e.g., phosphocholine or phosphoglycerol) alter biological activity. For example, P. gingivalis PG DHC (phosphoglycerol head group) can be further esterified with fatty acids, enhancing membrane complexity .

Analytical Utility

The C17 base is a gold-standard internal standard in lipidomics due to its distinct mass-to-charge ratio and elution profile, enabling precise quantification of sphingolipids via HILIC-IM-MS . Its structural stability under extraction conditions (e.g., chloroform/methanol) minimizes interference with endogenous lipids .

Microbial Studies

- In Bacteroides thetaiotaomicron, CerPE lipids with phosphoethanolamine head groups mediate symbiotic interactions with the host gut . The C17 base’s structure allows it to serve as a reference without cross-reacting with bacterial modification enzymes.

- In contrast, P. gingivalis sphingolipids with iso-branched bases and phosphoethanolamine head groups contribute to periodontal pathogenesis by resisting macrophage clearance .

Comparative Enzyme Interactions

- Phosphoethanolamine methyltransferases (PMTs) in Plasmodium falciparum and plants show substrate specificity. The C17 base’s unsaturated sphingoid backbone likely reduces its affinity for PMTs compared to saturated analogs, as seen in studies where phosphoethanolamine only partially rescued Arabidopsis bst mutants .

Q & A

Basic Research Questions

Q. How can researchers identify and characterize N-lauroyl-D-erythro-sphingosyl phosphoethanolamine (C17 base) in synthetic lipid systems?

- Methodological Answer : Utilize SMILES strings (e.g.,

CCCCCCCCCCCC/C=C/[C@@]([H])(O)...) for structural validation via computational modeling. Pair this with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm molecular weight ([C42H87N2O6P]( )) and fragmentation patterns. For purity validation, employ pharmacopeial tests such as hydroxyl value and saponification value analyses, which are standardized for lipid quality control .

Q. What are the established protocols for using this compound as an internal standard in lipid extraction?

- Methodological Answer : Incorporate the compound at 1-5% (w/w) of total lipid content during Folch or Bligh-Dyer extraction to correct for losses during phase separation. Quantify recovery rates using LC-MS/MS, comparing peak areas of the compound against endogenous lipids. This method is validated for CerPE quantification in Bacteroides thetaiotaomicron .

Q. How can researchers validate the purity of synthetic N-lauroyl-D-erythro-sphingosyl phosphoethanolamine batches?

- Methodological Answer : Perform thin-layer chromatography (TLC) with a chloroform-methanol-water (65:25:4) solvent system. Validate purity (>95%) via densitometric analysis. Cross-reference with pharmacopeial specifications for hydroxyl value (≤5 mg KOH/g) and saponification value (160-200 mg KOH/g) using titrimetric methods .

Advanced Research Questions

Q. What experimental designs are suitable for studying the role of this compound in bacterial sphingolipid metabolism?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C-glucose) in Bacteroides cultures to track incorporation into CerPE. Pair this with lipidomics workflows involving LC-MS/MS and collision-induced dissociation (CID) to map metabolic pathways. Address discrepancies in lipid recovery by normalizing data to the internal standard .

Q. How can lipid-protein interaction studies involving this compound be optimized?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with aegerolysin proteins (e.g., PlyA2, Oly). Use lipid vesicles containing 10-20 mol% N-lauroyl-D-erythro-sphingosyl phosphoethanolamine to mimic native membranes. Calculate dissociation constants (KD) from binding isotherms, noting PlyA2’s KD of 12 nM .

Q. What analytical strategies resolve contradictions in lipidomic datasets when this compound is used as a standard?

- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS-DA) to distinguish extraction artifacts from biological variation. Normalize raw data to the internal standard’s recovery rate and validate with spike-in experiments using deuterated analogs. Cross-check against reference datasets from FASEB Journal (e.g., CerPE quantification in mammalian vs. bacterial systems) .

Q. How can researchers investigate the stereochemical specificity of this compound in membrane biophysics?

- Methodological Answer : Synthesize enantiomeric controls (e.g., L-threo isomer) and compare membrane integration using differential scanning calorimetry (DSC) and Langmuir monolayer assays . Measure phase transition temperatures and lateral pressure changes to assess stereochemical impact on lipid packing .

Q. What methodologies address discrepancies in lipid extraction efficiency across sample types?

- Methodological Answer : Conduct a comparative study of Folch (chloroform-methanol) vs. Bligh-Dyer (chloroform-methanol-water) methods, spiking the compound into bacterial vs. mammalian lipid extracts. Quantify recovery via LC-MS/MS and adjust solvent ratios empirically for matrices with high carbohydrate/protein content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.